molecular formula C15H10BrFN2O B2545759 5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one CAS No. 1092344-24-5

5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one

Cat. No.: B2545759
CAS No.: 1092344-24-5
M. Wt: 333.16
InChI Key: PNHLCEFVFLXTCF-UHFFFAOYSA-N
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Description

5-Bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one is a halogenated indolinone derivative characterized by a bromine atom at the 5-position of the indole core and a substituted phenylimino group at the 3-position. Its molecular formula is C₁₅H₁₀BrFN₂O, with a molecular weight of 332.9 g/mol.

Properties

IUPAC Name

5-bromo-3-(2-fluoro-4-methylphenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O/c1-8-2-4-13(11(17)6-8)18-14-10-7-9(16)3-5-12(10)19-15(14)20/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHLCEFVFLXTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The introduction of the (2-fluoro-4-methylphenyl)imino group involves condensation between 5-bromoindolin-2-one and 2-fluoro-4-methylaniline. This reaction is typically performed in anhydrous toluene or xylene under reflux (110–140°C) with catalytic acetic acid to facilitate imine bond formation. The Leimgruber-Batcho reaction framework, adapted for imine synthesis, achieves yields of 60–75% after 12–24 hours.

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the aniline’s amine group on the carbonyl carbon of indolin-2-one, followed by dehydration. Steric hindrance from the 2-fluoro and 4-methyl substituents necessitates prolonged reaction times to ensure complete conversion.

Multi-Step Synthesis via Urethane Intermediates

An alternative route, derived from Thieme-Connect’s Curtius rearrangement methodology, involves synthesizing urethane intermediates. Homophthalic acid derivatives are converted to acyl azides, which undergo Curtius rearrangement to form isocyanates. Subsequent reaction with 2-fluoro-4-methylaniline yields urethanes, which cyclize under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound.

Advantages:

  • Higher purity (>95%) due to controlled intermediates.
  • Scalability for industrial production.

Halogen Exchange and Functional Group Interconversion

For substrates pre-functionalized with iodine or chlorine at the 5-position, halogen exchange using NaBr or HBr in acetic acid provides a late-stage bromination strategy. This method avoids harsh bromination conditions and is compatible with sensitive imine groups.

Example Protocol:

  • 5-Iodo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one (1 equiv) is treated with NaBr (3 equiv) in glacial acetic acid at 100°C for 8 hours.
  • Yield: 68–72% after recrystallization from ethyl acetate.

Industrial-Scale Optimization

Industrial production emphasizes solvent recovery and catalytic efficiency. Continuous flow reactors enable rapid mixing and heat dissipation during bromination, reducing side products like 3,5-dibromoindole. Palladium on carbon (Pd/C) catalyzes imine formation at lower temperatures (80–90°C), cutting reaction times by 40% while maintaining yields above 70%.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination:

    • Electron-donating groups on the indole ring direct bromination to the 4- or 6-positions. Using bulky solvents (e.g., tert-butanol) or Lewis acids (e.g., FeCl₃) enhances 5-bromo selectivity.
  • Imine Hydrolysis:

    • Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (3Å) are added to reaction mixtures to adsorb water.
  • Purification Difficulties:

    • Column chromatography with silica gel (hexane/ethyl acetate, 3:1) removes unreacted aniline and dimeric byproducts.

Chemical Reactions Analysis

5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context. For example, in antiviral studies, the compound may inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Indolinones

5-Bromo-3-[(3-Chloro-4-Methylphenyl)Imino]-1H-Indol-2-One
  • Molecular Formula : C₁₅H₁₀BrClN₂O
  • Molecular Weight : 349.62 g/mol
  • Key Differences: Replaces the fluorine atom with chlorine, increasing molecular weight and lipophilicity.
5-Fluoro-3-[(2-Fluoro-4-Methylphenyl)Imino]-1H-Indol-2-One
  • Molecular Formula : C₁₅H₁₀F₂N₂O
  • Molecular Weight : 296.25 g/mol
  • Key Differences : Bromine at position 5 is replaced with fluorine, reducing molecular weight and polar surface area. Fluorine’s smaller size may improve solubility but decrease steric hindrance .

Substituted Phenylimino Derivatives

T14: 5-Bromo-3-[(4-(2-Morpholine-4-yl-Propoxy)Phenyl)Imino]-1H-Indol-2-One
  • Molecular Formula : C₂₁H₂₁BrFN₃O₃
  • Molecular Weight : 462.31 g/mol
  • Key Differences : Incorporates a morpholine-propoxy group on the phenyl ring, introducing a tertiary amine and ether linkage. This modification significantly increases molecular weight and hydrophilicity, likely enhancing solubility and pharmacokinetic properties .
Compound 34: 5-Bromo-3-(1-(2,5-Dimethoxyphenethyl)-1H-Imidazol-5-yl)-1H-Indole
  • Molecular Formula : C₂₁H₁₉BrN₄O₂
  • Molecular Weight : 439.3 g/mol
  • Key Differences: Replaces the phenylimino group with an imidazole ring linked to a dimethoxyphenethyl chain. The imidazole introduces basicity, while methoxy groups may enhance membrane permeability. Melting point: 141–142°C .

Functionalized Indolinones with Heterocyclic Moieties

5-Bromo-3-[(5-Mercapto-1,3,4-Thiadiazol-2-yl)Imino]Indolin-2-One
  • Key Features: Incorporates a thiadiazole ring with a mercapto group. FTIR and ¹H NMR data confirm the presence of S–H and N–H stretches .
AN1: 5-Bromo-3-[(3-Bromo-4,5-Dihydroxyphenyl)Methylidene]-1H-Indol-2-One
  • Molecular Formula : C₁₅H₈Br₂N₂O₃
  • Molecular Weight : 424.05 g/mol
  • The conjugated dienone system may enhance UV absorption properties .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
Target Compound C₁₅H₁₀BrFN₂O 332.9 2-Fluoro-4-methylphenylimino N/A -
5-Bromo-3-[(3-Cl-4-MePh)Imino]-1H-indol-2-one C₁₅H₁₀BrClN₂O 349.62 3-Chloro-4-methylphenylimino N/A
T14 C₂₁H₂₁BrFN₃O₃ 462.31 4-(2-Morpholinyl-propoxy)phenylimino N/A
Compound 34 C₂₁H₁₉BrN₄O₂ 439.3 1-(2,5-Dimethoxyphenethyl)-imidazol-5-yl 141–142
AN1 C₁₅H₈Br₂N₂O₃ 424.05 3-Bromo-4,5-dihydroxyphenylmethylidene N/A

Table 2: Impact of Substituents on Properties

Substituent Type Example Compound Effect on Properties
Halogens (Br, F, Cl) Target Compound vs. Bromine increases molecular weight; fluorine enhances electronegativity and solubility.
Morpholine-Propoxy T14 Improves hydrophilicity and potential bioavailability.
Thiadiazole Introduces hydrogen-bonding sites; may enhance metal-binding capacity.

Research Findings and Trends

  • Electronic Effects: Bromine at position 5 stabilizes the indole core via electron-withdrawing effects, while fluorine on the phenylimino group fine-tunes electronic density .
  • Solubility : Morpholine-containing derivatives (e.g., T14) exhibit higher solubility in polar solvents compared to purely aromatic analogs .

Biological Activity

5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one is a synthetic compound from the indole family, recognized for its diverse biological activities. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

  • IUPAC Name : 5-bromo-3-(2-fluoro-4-methylphenyl)imino-1H-indol-2-one
  • Molecular Formula : C₁₅H₁₀BrFN₂O
  • Molecular Weight : 333.15 g/mol
  • CAS Number : 1092344-24-5

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antiviral and anticancer research.

Antiviral Activity

Studies have demonstrated that this compound has promising antiviral properties. It is believed to inhibit viral replication by targeting specific viral enzymes, similar to other indole derivatives known for their antiviral effects. For instance, it has shown effectiveness against various viruses, including those responsible for respiratory infections and other viral diseases .

Anticancer Potential

The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. In vitro studies have reported that it can significantly reduce the viability of cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

The mechanism of action for this compound involves:

  • Receptor Binding : The compound interacts with specific receptors or enzymes, modulating their activity.
  • Enzyme Inhibition : It may inhibit critical enzymes involved in viral replication or cancer cell growth.
  • Induction of Apoptosis : The compound can trigger programmed cell death in malignant cells.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds.

Compound NameStructureBiological ActivityIC₅₀ Value
5-bromoindoleStructureAntiviral25 µM
2-fluoroindoleStructureAnticancer30 µM
4-methylindoleStructureAntibacterial15 µM

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antiviral Efficacy : In a study examining various indole derivatives, this compound was found to significantly reduce viral load in infected cell cultures compared to control groups .
  • Cancer Cell Studies : A series of experiments conducted on different cancer cell lines demonstrated that this compound could decrease cell viability by over 50% at concentrations as low as 20 µM, indicating strong anticancer potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Schiff base formation between 5-bromo-1H-indole-2,3-dione and 2-fluoro-4-methylaniline under reflux in ethanol or methanol. Optimization involves pH control (weakly acidic conditions) and monitoring via TLC. Purification is typically achieved through recrystallization or column chromatography. Similar indole derivatives have been synthesized using photochemical reactions with metal carbonyls, suggesting UV irradiation as an alternative activation method .

Q. How should spectroscopic characterization (NMR, FT-IR) be performed to confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Analyze aromatic proton environments (e.g., imine proton at ~δ 8.5–9.5 ppm; indole NH at ~δ 10–12 ppm). Compare with structurally similar compounds like 4-bromo-2-(5-fluoro-1H-indol-2-yl)phenol .
  • FT-IR : Confirm the presence of C=N (imine stretch at ~1600–1650 cm⁻¹) and C=O (indolone carbonyl at ~1680–1720 cm⁻¹). Absence of primary amine peaks (N-H stretch at ~3300 cm⁻¹) confirms successful Schiff base formation .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement). Key parameters include resolving disorder in the imine moiety and accounting for halogen (Br, F) anisotropic displacement parameters. Evidence from related bromo-indole derivatives shows that high-resolution data (<1.0 Å) improves accuracy in resolving torsional angles .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent size/position) influence the biological activity of this compound, particularly in receptor modulation?

  • Methodology : Conduct SAR studies by synthesizing analogs with varying substituents on the phenyl ring (e.g., replacing 2-fluoro-4-methyl with bulkier groups like spirocyclohexyl). Evaluate activity via in vitro assays (e.g., PR/ER binding assays). For example, 3,3-dialkyl substitutions in indole derivatives have shown agonist/antagonist switching in progesterone receptor modulation .

Q. What computational methods can predict the electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) using Gaussian09 to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and Fukui indices. Compare results with experimental UV-Vis and cyclic voltammetry data. Studies on similar Schiff bases highlight the role of electron-withdrawing groups (Br, F) in stabilizing the imine linkage .

Q. How can conflicting spectroscopic or crystallographic data be resolved during characterization?

  • Methodology : Cross-validate using complementary techniques:

  • For ambiguous NMR signals, employ 2D experiments (COSY, HSQC).
  • If crystallographic data shows disorder (e.g., imine torsion), use Hirshfeld surface analysis to assess intermolecular interactions.
  • Reference databases like the Cambridge Structural Database (CSD) for analogous structures .

Q. What are the challenges in studying the coordination chemistry of this compound with transition metals?

  • Methodology : Investigate monodentate vs. tridentate binding modes (via imine N, indole NH, or carbonyl O) using UV-Vis titration and X-ray crystallography. For example, Mn(CO)₃ complexes with similar indole ligands exhibit tridentate coordination, while Cr/Mo/W derivatives bind as monodentate ligands .

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